Cas no 2679812-01-0 ((2S)-2-amino-5-(acetamidooxy)pentanoic acid)

(2S)-2-Amino-5-(acetamidooxy)pentanoic acid is a specialized amino acid derivative featuring an acetamidooxy functional group at the terminal position of its pentanoic acid backbone. This modification enhances its utility in peptide synthesis and bioconjugation applications, where selective reactivity or protection of functional groups is required. The stereospecific (2S) configuration ensures compatibility with natural L-amino acid-based systems. Its unique structure enables controlled release or targeted delivery in prodrug design, while the acetamidooxy moiety offers stability under physiological conditions. The compound serves as a versatile intermediate in medicinal chemistry and biochemical research, particularly for modifying peptides or proteins with tailored properties.
(2S)-2-amino-5-(acetamidooxy)pentanoic acid structure
2679812-01-0 structure
Product name:(2S)-2-amino-5-(acetamidooxy)pentanoic acid
CAS No:2679812-01-0
MF:C7H14N2O4
MW:190.197062015533
CID:5642960
PubChem ID:165919955

(2S)-2-amino-5-(acetamidooxy)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2679812-01-0
    • EN300-28271769
    • (2S)-2-amino-5-(acetamidooxy)pentanoic acid
    • Inchi: 1S/C7H14N2O4/c1-5(10)9-13-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
    • InChI Key: QWVVKQSLLJTVSO-LURJTMIESA-N
    • SMILES: O(CCC[C@@H](C(=O)O)N)NC(C)=O

Computed Properties

  • Exact Mass: 190.09535693g/mol
  • Monoisotopic Mass: 190.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 102Ų

(2S)-2-amino-5-(acetamidooxy)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28271769-1.0g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
1g
$2537.0 2023-05-24
Enamine
EN300-28271769-5.0g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
5g
$7358.0 2023-05-24
Enamine
EN300-28271769-0.1g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
0.1g
$2232.0 2023-09-09
Enamine
EN300-28271769-0.05g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
0.05g
$2131.0 2023-09-09
Enamine
EN300-28271769-1g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
1g
$2537.0 2023-09-09
Enamine
EN300-28271769-10g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
10g
$10911.0 2023-09-09
Enamine
EN300-28271769-2.5g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
2.5g
$4973.0 2023-09-09
Enamine
EN300-28271769-0.25g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
0.25g
$2333.0 2023-09-09
Enamine
EN300-28271769-0.5g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
0.5g
$2435.0 2023-09-09
Enamine
EN300-28271769-10.0g
(2S)-2-amino-5-(acetamidooxy)pentanoic acid
2679812-01-0
10g
$10911.0 2023-05-24

Additional information on (2S)-2-amino-5-(acetamidooxy)pentanoic acid

Introduction to (2S)-2-amino-5-(acetamidooxy)pentanoic Acid (CAS No. 2679812-01-0)

(2S)-2-amino-5-(acetamidooxy)pentanoic acid, with the CAS number 2679812-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amino acids, but with a unique structural feature that includes an acetamido group at the 5-position of the pentanoic acid chain. The stereochemistry of this compound, specifically the (2S) configuration at the second carbon atom, plays a crucial role in its biological activity and potential therapeutic applications.

The molecular structure of (2S)-2-amino-5-(acetamidooxy)pentanoic acid consists of a five-carbon backbone with an amino group at the 2-position and an acetamido group at the 5-position. This configuration imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both an amino and an acetamido group allows for further functionalization, making it a versatile building block in drug discovery and development.

In recent years, there has been growing interest in the development of novel amino acid derivatives as potential therapeutic agents. The unique structural features of (2S)-2-amino-5-(acetamidooxy)pentanoic acid have led to its investigation in various pharmacological contexts. One particularly promising area is its potential role as a precursor in the synthesis of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, aimed at modulating biological pathways by blocking the activity of specific enzymes.

Research has demonstrated that derivatives of this compound can exhibit inhibitory effects on certain enzymes by binding to their active sites. This binding can be tailored by modifying the structural features of the molecule, such as the length and composition of the side chains. The stereochemistry at the 2-position, specifically the (S) configuration, is critical for achieving optimal binding affinity and specificity. This has been confirmed through various computational studies and experimental validations.

Moreover, the acetamido group in (2S)-2-amino-5-(acetamidooxy)pentanoic acid provides a site for further chemical modification, allowing for the introduction of additional functional groups that can enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. These modifications are essential for developing drug candidates that meet stringent pharmacokinetic requirements.

The synthesis of (2S)-2-amino-5-(acetamidooxy)pentanoic acid is another area of active research. Efficient synthetic routes are crucial for producing this compound on an industrial scale, ensuring cost-effectiveness and scalability for pharmaceutical applications. Recent advancements in synthetic methodologies have enabled more streamlined and sustainable production processes. For instance, biocatalytic approaches have been explored to achieve high enantioselectivity during the synthesis, minimizing racemization and improving yield.

In addition to its role in enzyme inhibition, (2S)-2-amino-5-(acetamidooxy)pentanoic acid has shown potential in other therapeutic areas. Studies have indicated its possible involvement in modulating inflammatory responses by interacting with specific signaling pathways. The compound's ability to influence these pathways could make it a valuable candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (2S)-2-amino-5-(acetamidooxy)pentanoic acid is also an area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to unravel these aspects, providing insights into its behavior within biological systems. These studies are critical for predicting clinical efficacy and identifying potential side effects before human trials.

The future prospects for (2S)-2-amino-5-(acetamidooxy)pentanoic acid are promising, with ongoing research exploring its applications in various therapeutic domains. As our understanding of biological pathways continues to expand, so does the potential for this compound to contribute to novel drug discoveries. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive further innovation in this field.

In conclusion, (CAS No. 2679812-01-0), also known as (2S)-2-amino-5-(acetamidooxy)pentanoic acid, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate in drug synthesis, particularly for developing enzyme inhibitors and modulating inflammatory responses. With continued research into its synthesis, pharmacokinetics, and therapeutic applications, this compound holds great promise for improving human health through innovative medical interventions.

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